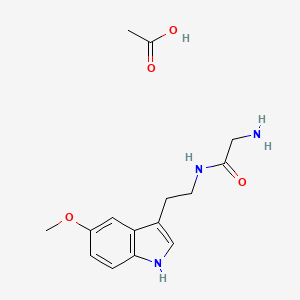
Glycyl-5-methoxytryptamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-5-methoxytryptamine acetate is a compound that combines the properties of glycine and 5-methoxytryptamine The latter is a derivative of tryptamine, which is a naturally occurring compound in the human body
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-5-methoxytryptamine acetate typically involves the reaction of glycine with 5-methoxytryptamine. The process can be carried out in a solvent such as dichloromethane, with acetic anhydride as the acetylating agent. The reaction is usually catalyzed by 4-dimethylaminopyridine (4-DMAP) and carried out at a temperature range of 5-10°C .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions. The raw materials, glycine and 5-methoxytryptamine, are readily available and relatively inexpensive, making the production process cost-effective. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-5-methoxytryptamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: The major product is 5-methoxyindole-3-acetic acid.
Reduction: The major product is 5-methoxytryptamine.
Substitution: The major product is 5-methoxytryptamine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Glycyl-5-methoxytryptamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in neurotransmission and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders, depression, and other neurological conditions.
Industry: Used in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Glycyl-5-methoxytryptamine acetate involves its interaction with melatonin receptors in the brain. It binds to melatonin receptor type 1A, which then acts on adenylate cyclase and inhibits the cAMP signal transduction pathway. This leads to various physiological effects, including the regulation of sleep-wake cycles and mood stabilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-5-methoxytryptamine:
5-methoxytryptamine: A precursor to melatonin with similar biological activities.
N-acetyl-5-hydroxytryptamine: Another derivative of tryptamine with comparable effects on the circadian rhythm
Uniqueness
Glycyl-5-methoxytryptamine acetate is unique due to its combination of glycine and 5-methoxytryptamine, which may enhance its biological activity and therapeutic potential compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5257-28-3 |
|---|---|
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
acetic acid;2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H17N3O2.C2H4O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14;1-2(3)4/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17);1H3,(H,3,4) |
InChI-Schlüssel |
ZVEUEADHKFLNSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


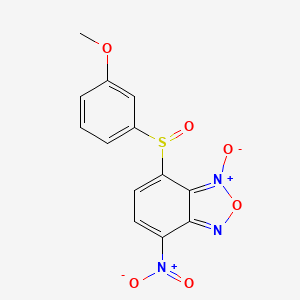
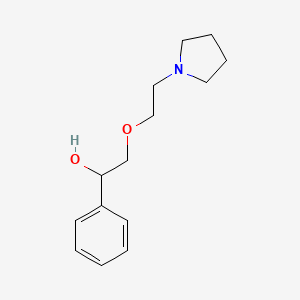
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
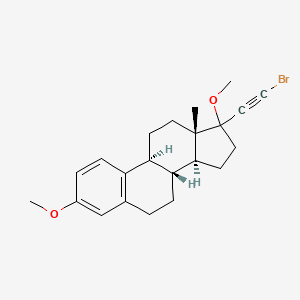
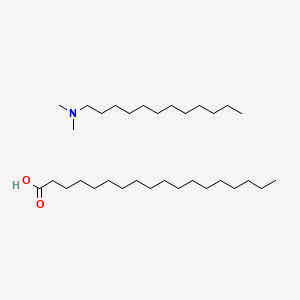
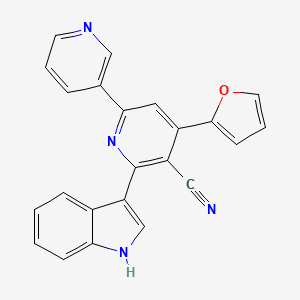


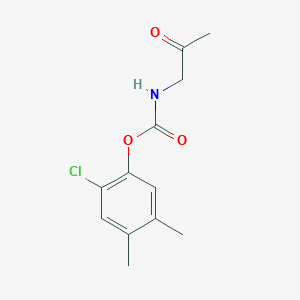
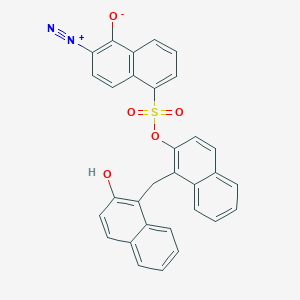

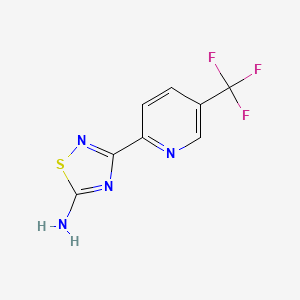
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
